



Application Notes & Protocols: 93-O17S-F/cGAMP Based In Situ Cancer Vaccination

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Audience: Researchers, scientists, and drug development professionals.

Introduction: In situ vaccination is an emerging cancer immunotherapy strategy that turns the tumor itself into a vaccine, generating a personalized and broad anti-tumor immune response. [1] This approach circumvents the need to identify specific tumor antigens ex vivo by leveraging the patient's own tumor-associated antigens (TAAs) released at the tumor site.[1] A significant challenge in this field has been to overcome the immunosuppressive tumor microenvironment and achieve robust antigen presentation.[2]

This document details the application of a novel in situ vaccination technique utilizing 93-O17S-F, a lipidoid nanoparticle (LNP), for the co-delivery of captured tumor antigens and a STING (stimulator of interferon genes) agonist, cGAMP.[3] The 93-O17S-F LNP system is designed to enhance both antigen cross-presentation and STING pathway activation simultaneously, leading to potent systemic anti-tumor immunity and immunological memory.[2]

Mechanism of Action

The 93-O17S-F/cGAMP in situ vaccination strategy is a multi-step process designed to initiate a robust, T-cell-mediated anti-tumor immune response.

 Induction of Immunogenic Cell Death (ICD): The process begins with the administration of a low-dose chemotherapeutic agent, such as doxorubicin (DOX). This induces tumor cell death, leading to the release of a wide array of TAAs and damage-associated molecular patterns (DAMPs).[3]

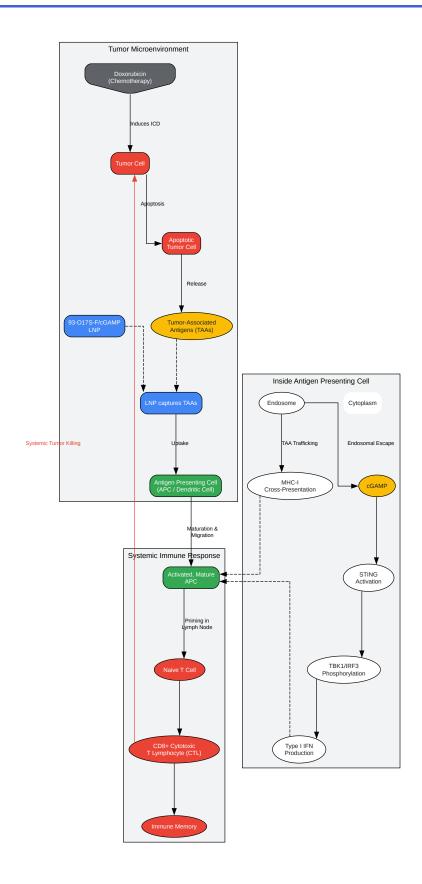
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- Intratumoral Injection and TAA Capture: The 93-O17S-F/cGAMP LNPs are injected directly into the tumor. The cationic nature of these LNPs allows them to capture the negatively charged TAAs released by the dying tumor cells.[3]
- APC Uptake and Antigen Cross-Presentation: The LNP-TAA complexes are efficiently taken
 up by antigen-presenting cells (APCs), such as dendritic cells (DCs), both within the tumor
 and in the draining lymph nodes. The 93-O17S-F formulation is specifically designed to
 promote the escape of its cargo from the endosome into the cytoplasm, facilitating the crosspresentation of captured TAAs on MHC class I molecules.[3]
- STING Pathway Activation: Concurrently, the LNP delivers the encapsulated cGAMP into the cytoplasm of the APCs. Cytosolic cGAMP binds to and activates the STING protein on the endoplasmic reticulum.[3][4] This triggers a signaling cascade through TBK1 and IRF3, leading to the potent production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[4]
- Immune Activation and Systemic Response: The combination of enhanced antigen cross-presentation and potent STING-mediated adjuvancy leads to the maturation and activation of DCs. These activated DCs prime and activate tumor-specific CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.[3] These effector T cells then traffic systemically to recognize and eliminate tumor cells at the primary site and distant metastases, establishing a durable immunological memory against the cancer.[2][3]





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Caption: Mechanism of 93-O17S-F/cGAMP in situ vaccination.



Quantitative Data Summary

The efficacy of the 93-O17S-F/cGAMP in situ vaccine has been evaluated in preclinical murine models. The following tables summarize key quantitative findings from studies using the B16F10 melanoma model.[3][5]

Table 1: Antitumor Efficacy in B16F10 Melanoma Model

Treatment Group	Average Tumor Volume (Day 6, mm³)	% Survival (Day 30)	% Complete Tumor Eradication (Primary)	% Survival After Rechallenge
PBS (Control)	~1000	0%	0%	N/A
DOX + cGAMP	~750	0%	0%	N/A
DOX + 93-O17S- F/cGAMP	~150*	~30%	35%	71%

Data are approximated from published charts. $P \le 0.001$ compared to control groups.[2][3][5]

Table 2: Key Immunological Responses



Parameter	Metric	Control Group	93-O17S-F/cGAMP Group
STING Activation	Relative ifnb1 gene expression (in tumor)	Baseline	~4x increase*
	Relative cxcl10 gene expression (in tumor)	Baseline	~8x increase*
DC Maturation	% CD86+ DCs (in draining lymph node)	~20%	~40%
T-Cell Infiltration	CD8+ T cells per mm² (in tumor)	~100	~400
	CD4+ T cells per mm² (in tumor)	~50	~200

Data are approximated from published charts. All increases are statistically significant.[3]

Experimental Protocols & Workflows Protocol for LNP Formulation (93-O17S-F/cGAMP)

This protocol describes the formulation of lipidoid nanoparticles encapsulating the STING agonist cGAMP using a microfluidic mixing method.

Materials:

- Lipidoid 93-O17S-F (synthesized as described in literature)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- Cyclic GMP-AMP (cGAMP) sodium salt
- Ethanol (200 proof)



- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassette (10 kDa MWCO)

Procedure:

- Prepare Lipid Stock Solution: Dissolve 93-O17S-F, DOPE, and cholesterol in ethanol at a molar ratio of 40:30:30. The final lipid concentration should be approximately 10-20 mM.
- Prepare Aqueous Phase: Dissolve cGAMP in the citrate buffer (pH 4.0). The concentration should be calculated based on the desired drug-to-lipid ratio.
- · Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid stock solution into one syringe and the aqueous cGAMP solution into another.
 - Pump the two solutions through the micromixer at a flow rate ratio of 1:3
 (ethanol:aqueous). The total flow rate will determine the final particle size (e.g., 12 mL/min).
 - Collect the resulting nanoparticle suspension.
- Dialysis:
 - Transfer the collected LNP suspension to a pre-soaked 10 kDa MWCO dialysis cassette.
 - Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of buffer, to remove ethanol and unencapsulated cGAMP.
- Characterization and Storage:

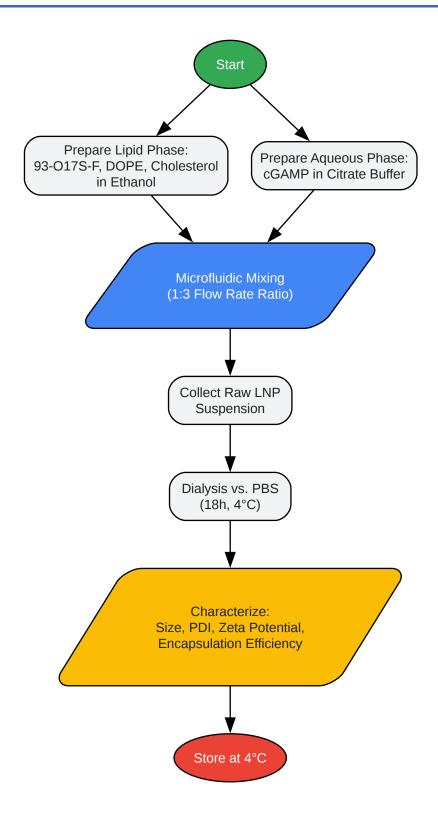
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- Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
- Determine the cGAMP encapsulation efficiency using a suitable assay (e.g., a fluorescent intercalating dye assay).
- Store the final LNP formulation at 4°C. Use within 1-2 weeks.





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Caption: Workflow for 93-O17S-F/cGAMP LNP formulation.

Protocol for In Vivo In Situ Vaccination Study

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This protocol outlines a typical experiment in a murine model to evaluate the anti-tumor efficacy of the in situ vaccination technique.

Materials & Animals:

- C57BL/6 mice (female, 6-8 weeks old)
- B16F10 melanoma cells
- Doxorubicin (DOX) solution (for injection)
- 93-O17S-F/cGAMP LNP formulation (prepared as above)
- Control solutions (e.g., PBS)
- Calipers for tumor measurement
- · Sterile syringes and needles

Procedure:

- Tumor Inoculation (Day -7):
 - Subcutaneously inject 5 x 10⁵ B16F10 cells in 100 μL of PBS into the right flank of each mouse.
 - Allow tumors to grow until they reach a palpable volume of approximately 50-100 mm³.
 This typically takes 7 days.
- Randomization: Randomize mice into treatment groups (e.g., PBS, DOX + cGAMP, DOX + 93-O17S-F/cGAMP). A typical group size is n=7 to n=10.
- Treatment Administration (Day 0 onwards):
 - \circ Day 0: Administer a single intratumoral (i.t.) injection of DOX (e.g., 50 μ L of a 0.2 mg/mL solution).

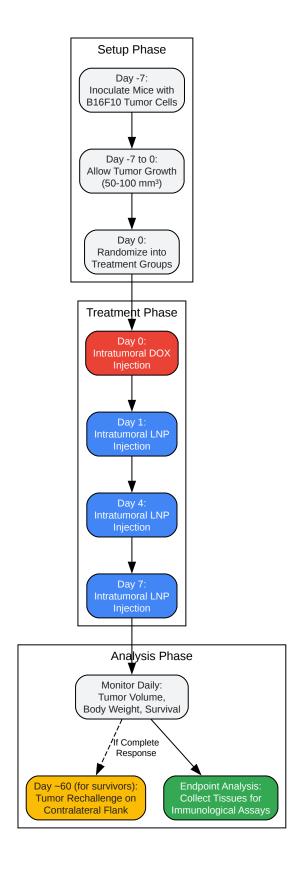


Day 1, 4, 7: Administer i.t. injections of the 93-O17S-F/cGAMP LNP formulation (e.g., 50 μL containing 10 μg of cGAMP).

· Monitoring:

- Measure tumor volumes every 2-3 days using calipers. Volume (mm³) = (Length x Width²)
 / 2.
- Monitor mouse body weight and general health status.
- Define humane endpoints (e.g., tumor volume > 2000 mm³ or signs of distress).
- Endpoint Analysis:
 - Continue monitoring for survival analysis.
 - At defined time points, a subset of mice can be euthanized to collect tumors and draining lymph nodes for immunological analysis (e.g., flow cytometry, gene expression).
- (Optional) Rechallenge Study: For mice that achieve complete tumor eradication, perform a
 tumor rechallenge by injecting B16F10 cells into the contralateral flank ~60 days after the
 primary inoculation to assess for immunological memory.[3]





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Caption: Experimental workflow for in vivo in situ vaccination.



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